5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-3,4-dihydro-2H-1-benzopyran-4-one is a natural product found in Citrus reticulata, Citrus medica, and other organisms with data available.
Hesperetin
CAS No.: 69097-99-0
Cat. No.: VC0191396
Molecular Formula: C16H14O6
Molecular Weight: 302.28 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 69097-99-0 |
---|---|
Molecular Formula | C16H14O6 |
Molecular Weight | 302.28 g/mol |
IUPAC Name | 5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-2,3-dihydrochromen-4-one |
Standard InChI | InChI=1S/C16H14O6/c1-21-13-3-2-8(4-10(13)18)14-7-12(20)16-11(19)5-9(17)6-15(16)22-14/h2-6,14,17-19H,7H2,1H3 |
Standard InChI Key | AIONOLUJZLIMTK-UHFFFAOYSA-N |
SMILES | COC1=C(C=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)O)O)O |
Canonical SMILES | COC1=C(C=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)O)O)O |
Chemical Identification and Structure
Hesperetin is classified as a flavanone with the chemical name (S)-2,3-dihydro-5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-4H-1-benzopyran-4-one. It contains three hydroxyl groups at positions 3', 5, and 7, along with a methoxy group at position 4' . This structural arrangement contributes significantly to its biological activities.
Chemical Properties
Hesperetin possesses the following key chemical parameters:
Property | Value |
---|---|
CAS Number | 520-33-2 |
Molecular Formula | C₁₆H₁₄O₆ |
Molecular Weight | 302.28 g/mol |
Physical Appearance | Beige to Light Brown Crystalline Solid |
Melting Point | 230-232°C |
Optical Rotation | -4° (C=1.8, EtOH) |
Solubility | Slightly soluble in DMSO and Methanol |
pKa | 7.49±0.40 (Predicted) |
The natural S(-) form of hesperetin demonstrates specific optical rotation properties and crystallizes from ethanol with a melting point of 216-218°C .
Natural Occurrence
Hesperetin primarily exists in nature as its glycoside form, hesperidin (hesperetin-7-O-rutinoside). It is the predominant flavonoid found in citrus fruits, particularly lemons and oranges . This compound contributes to the biological activities associated with citrus consumption.
Pharmacokinetics and Metabolism
Understanding hesperetin's absorption, distribution, metabolism, and excretion is crucial for evaluating its therapeutic potential.
Intestinal Absorption
Research using intestinal perfusion techniques has demonstrated significant differences in the absorption of different hesperetin glycosides:
Form | Absorption Rate | Mechanism |
---|---|---|
Hesperetin-7-O-glucoside | ~97% absorbed | Rapidly hydrolyzed by brush border enzymes without contribution from pancreatic, stomach, secreted, or bacterial enzymes |
Hesperetin-7-O-rutinoside (Hesperidin) | ~20% absorbed | Limited hydrolysis; ~80% recovered in perfusate |
These findings have important implications for the bioavailability of dietary hesperetin .
Metabolism and Excretion
Following absorption, hesperetin undergoes extensive metabolism, primarily through conjugation pathways. A proportion of absorbed hesperetin is effluxed back into the intestinal lumen mainly as hesperetin-3'-O-sulfate. After systemic absorption, hesperetin metabolites are primarily excreted in urine, though only trace amounts are detected following hesperidin administration .
Pharmacological Activities
Hesperetin exhibits a diverse range of biological activities that contribute to its therapeutic potential.
Antioxidant Properties
Hesperetin demonstrates significant antioxidant capabilities through multiple mechanisms:
-
Inhibition of lipid peroxidation
-
Reduction of reactive oxygen species production
-
Promotion of nuclear factor erythroid 2-related factor 2 (Nrf-2) expression
These antioxidant effects provide protection against oxidative damage in various tissues and contribute to hesperetin's therapeutic potential in conditions characterized by oxidative stress.
Vasodilatory Activity
Hesperetin promotes vasodilation through several complementary mechanisms:
Mechanism | Pathway/Target |
---|---|
Nitric oxide pathway | Increases NO levels and activates NO/sGC/cGMP signaling |
Cyclic nucleotide pathway | Activates AC/cAMP/PKA pathway through PGI₂ and β₂-adrenergic receptor stimulation |
Potassium channel modulation | Functions as voltage-gated potassium channel (Kᵥ) and ATP-sensitive potassium channel (Kᵧₕ₀) opener |
Calcium regulation | Reduces intracellular calcium in vascular smooth muscle by blocking voltage-operated calcium channels and inositol triphosphate receptor |
These mechanisms collectively contribute to hesperetin's vasodilatory effects, which are important for its antihypertensive properties .
Antihypertensive Effects
In vivo studies have demonstrated that hesperetin significantly reduces blood pressure in Spontaneously Hypertensive rats following 21 days of oral treatment. Importantly, sub-chronic toxicity assessment showed no adverse effects on body weights, clinical biochemistry, or hematological parameters, suggesting a favorable safety profile .
Cholesterol-Lowering Effects
Hesperetin exhibits significant hypolipidemic activities:
-
Reduces cholesteryl ester mass
-
Inhibits apolipoprotein B secretion by up to 80%
-
Reduces or inhibits acyl-coenzyme A:cholesterol acyltransferase genes (ACAT)
These effects contribute to hesperetin's potential in managing hyperlipidemia and reducing atherosclerosis risk.
Anti-inflammatory Activities
Hesperetin exhibits potent anti-inflammatory effects through multiple mechanisms:
-
Suppression of NF-κB activation
-
Inhibition of pro-inflammatory cytokine production, including tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β)
-
Reduction of inducible nitric oxide synthase levels
-
Inhibition of lipopolysaccharide-induced nitric oxide production in BV-2 microglial cells
These anti-inflammatory properties are relevant for conditions characterized by chronic inflammation, including neurodegenerative disorders and cardiovascular diseases.
Neuroprotective Effects
Hesperetin demonstrates significant neuroprotective activities:
Model | Effect | Mechanism |
---|---|---|
LPS-induced neuronal inflammation | Reduced cortical and hippocampal neuronal apoptosis | Anti-oxidative and anti-apoptotic effects |
Morris water maze test | Increased time spent in target quadrant | Enhanced cognitive function |
Cerebral ischemia models | Neuroprotection | Anti-inflammatory, anti-oxidative stress, anti-apoptotic effects |
Hesperetin promotes anti-apoptotic B-cell lymphoma 2 protein levels and prevents LPS-induced neuron apoptosis by reducing c-Jun N-terminal kinase/Bcl-2-associated X protein and caspase-3 expression .
Anti-allergic Properties
Research has demonstrated that hesperetin:
-
Inhibits immunoglobulin G-induced β-hexosaminidase release from RBL-2H3 cells with an IC₅₀ value of 0.099 mg/ml
-
Inhibits passive cutaneous anaphylaxis in mice at a dose of 5 mg/kg
These findings suggest potential applications in allergic conditions.
Anti-thrombotic Effects
Hesperetin exhibits anti-thrombotic properties by:
-
Inhibiting platelet aggregation induced by collagen and arachidonic acid
-
Inhibiting phospholipase C-2 phosphorylation
This combination of effects contributes to hesperetin's potential in preventing thrombosis, a critical factor in cerebral ischemia and cardiovascular diseases.
Mechanisms of Action
Hesperetin exerts its diverse pharmacological effects through multiple molecular mechanisms, making it a multi-target therapeutic agent.
Signaling Pathway Modulation
Hesperetin interacts with various signaling pathways:
Pathway | Effect | Physiological Impact |
---|---|---|
NO/sGC/cGMP | Activation | Vasodilation, blood pressure reduction |
AC/cAMP/PKA | Activation | Vasodilation, blood pressure reduction |
NF-κB | Inhibition | Anti-inflammatory effects |
MAPK (ERK1/2, p38) | Inhibition of phosphorylation | Anti-inflammatory effects |
Nrf-2/HO-1 | Activation | Antioxidant defense enhancement |
These pathway interactions contribute to hesperetin's diverse therapeutic effects in various physiological systems .
Ion Channel Modulation
Hesperetin modulates several ion channels:
-
Opens voltage-gated potassium channels (Kᵥ)
-
Activates ATP-sensitive potassium channels (Kᵧₕ₀)
-
Blocks voltage-operated calcium channels
This ion channel modulation is particularly important for hesperetin's effects on vascular smooth muscle function and blood pressure regulation.
Enzyme Inhibition
Hesperetin inhibits several enzymes, including:
-
Acyl-coenzyme A:cholesterol acyltransferase
-
Phospholipase C-2
-
Cyclooxygenase-1
These enzyme inhibitory effects contribute to hesperetin's anti-inflammatory, hypolipidemic, and anti-thrombotic properties.
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